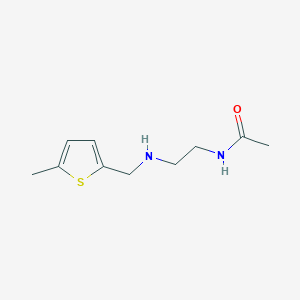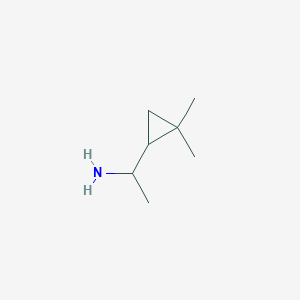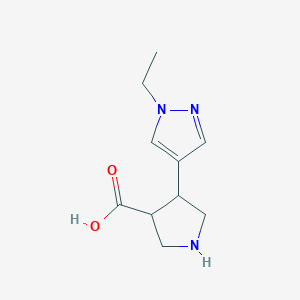
2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine typically involves the reaction of 4-chloropyridine with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the cyanuric chloride is replaced by the amino group from the 4-chloropyridine. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Schiff bases with potential biological activities .
Scientific Research Applications
2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4-chloro-6-phenylpyrimidine
Comparison: Compared to these similar compounds, 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine exhibits unique properties due to the presence of the pyridyl group. This group enhances its ability to participate in π-π stacking interactions and hydrogen bonding, making it more versatile in various applications. Additionally, the triazine ring provides stability and rigidity to the molecule, further contributing to its unique characteristics .
Properties
CAS No. |
1303968-02-6 |
|---|---|
Molecular Formula |
C8H6ClN5 |
Molecular Weight |
207.62 g/mol |
IUPAC Name |
4-chloro-6-pyridin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H2,10,12,13,14) |
InChI Key |
JLKMXSJVSADARN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13256034.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13256037.png)


![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)









